molecular formula C9H4ClF3O2 B13335926 6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one

6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one

Cat. No.: B13335926
M. Wt: 236.57 g/mol
InChI Key: CAFNPZRCIBDCKZ-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of chlorine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzofuran derivative.

    Chlorination: Introduction of the chlorine atom at the 6th position of the benzofuran ring.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 5th position.

    Cyclization: Formation of the benzofuran-3(2H)-one structure through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and trifluoromethylation processes, often using specialized catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the carbonyl group.

    Substitution: Replacement of the chlorine or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-methylbenzofuran-3(2H)-one
  • 6-Chloro-5-(difluoromethyl)benzofuran-3(2H)-one
  • 6-Chloro-5-(trifluoromethyl)benzothiophene-3(2H)-one

Uniqueness

6-Chloro-5-(trifluoromethyl)benzofuran-3(2H)-one is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C9H4ClF3O2

Molecular Weight

236.57 g/mol

IUPAC Name

6-chloro-5-(trifluoromethyl)-1-benzofuran-3-one

InChI

InChI=1S/C9H4ClF3O2/c10-6-2-8-4(7(14)3-15-8)1-5(6)9(11,12)13/h1-2H,3H2

InChI Key

CAFNPZRCIBDCKZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC(=C(C=C2O1)Cl)C(F)(F)F

Origin of Product

United States

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